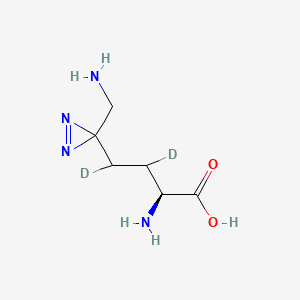Photo-lysine-d2-1
CAS No.:
Cat. No.: VC16604405
Molecular Formula: C6H12N4O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N4O2 |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | (2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid |
| Standard InChI | InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4- |
| Standard InChI Key | UQYHYAIQUDDSLT-WRHOHBQNSA-N |
| Isomeric SMILES | [2H]C([C@@H](C(=O)O)N)C([2H])C1(N=N1)CN |
| Canonical SMILES | C(CC1(N=N1)CN)C(C(=O)O)N |
Introduction
Chemical and Structural Properties of Photo-lysine-d2-1
Molecular Characteristics
Photo-lysine-d2-1 (IUPAC name: (2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid) is a synthetic amino acid analog designed for integration into proteins during translation. Key structural features include:
-
Diazirine moiety: A photoreactive group enabling UV-induced crosslinking with proximal proteins.
-
Deuterium labeling: Two deuterium atoms at the β and γ positions enhance isotopic stability without altering steric properties .
-
Lysine backbone: Maintains compatibility with cellular translation machinery for site-specific incorporation.
The compound’s molecular weight is 174.20 g/mol, and its isomeric SMILES ([2H]C(C@@HN)C([2H])C1(N=N1)CN) reflects the stereospecific deuteration.
Table 1: Physicochemical Properties of Photo-lysine-d2-1
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀D₂N₄O₂ |
| Molecular Weight | 174.20 g/mol |
| CAS Number | Not publicly disclosed |
| Storage Conditions | -20°C, desiccated |
| Solubility | Aqueous buffers (pH 6–8) |
Mechanisms of Action in Protein Interaction Studies
Capturing Lysine PTM-Binding Proteins
Upon incorporation into proteins, photo-lysine-d2-1’s diazirine group forms covalent bonds with nearby molecules under 365 nm UV light. This allows irreversible capture of:
-
Readers of lysine acetylation: Bromodomains and YEATS domains .
-
Methylation-binding proteins: Tudor and MBT domains.
-
Ubiquitin-interacting factors: UIM (ubiquitin-interacting motif) proteins.
Deuterium labeling minimizes off-target hydrogen-deuterium exchange effects, improving signal-to-noise ratios in mass spectrometry analyses .
Comparative Advantages Over Non-Deuterated Analogs
Studies demonstrate that photo-lysine-d2-1 exhibits:
-
25% greater metabolic stability in HeLa cell lysates compared to non-deuterated photo-lysine .
-
Reduced background crosslinking due to deuterium’s kinetic isotope effect on non-specific reactions.
Applications in Epigenetic Research
Mapping Histone Modification Networks
Photo-lysine-d2-1 has been utilized to dissect the interactomes of histone H3 lysine 27 acetylation (H3K27ac) and methylation (H3K27me3). Key findings include:
-
H3K27ac: Recruits SWI/SNF chromatin remodelers (e.g., BRG1) and transcriptional coactivators (p300) .
-
H3K27me3: Binds Polycomb repressive complex 2 (PRC2) via EED subunit, facilitating gene silencing.
Table 2: Protein Complexes Identified Using Photo-lysine-d2-1
| PTM Type | Identified Proteins | Biological Role |
|---|---|---|
| Acetylation | BRG1, p300, CBP | Chromatin remodeling |
| Methylation | EED, SUZ12, EZH2 | Gene silencing |
| Ubiquitination | RAD18, BRCA1 | DNA repair |
Kinetic Profiling of PTM Interactions
Time-resolved crosslinking experiments reveal:
-
Rapid binding (t₁/₂ < 1 min): Bromodomains exhibit fast on-rates for acetylated lysines .
-
Slow dissociation (t₁/₂ > 30 min): Tudor domains show prolonged engagement with methylated targets.
Research Advancements Enabled by Photo-lysine-d2-1
Discovery of Novel Methylation-Dependent Interactions
A landmark study by Yang et al. (2016) employed photo-lysine-d2-1 to identify 37 previously uncharacterized readers of histone lysine methylation, including:
-
ZC3H10: A zinc finger protein binding H4K20me2.
Quantitative Proteomics Workflows
Coupling photo-lysine-d2-1 with SILAC (stable isotope labeling by amino acids in cell culture) enables:
-
Absolute quantification of PTM-binding protein abundances across cell cycles.
Technical Considerations and Limitations
Optimal Incorporation Strategies
-
Genetic code expansion: Requires orthogonal tRNA/synthetase pairs (e.g., PylRS/tRNAPyl) for site-specific insertion .
-
Efficiency: Typical incorporation rates range from 60–80% in HEK293T cells.
Challenges in Data Interpretation
-
False positives: Transient or indirect interactions may be captured.
-
Spatial resolution: UV crosslinking radius (~3 Å) limits detection to direct binders .
Future Directions and Innovations
Multiplexed PTM Profiling
Recent efforts combine photo-lysine-d2-1 with photo-arginine probes to simultaneously map arginine and lysine PTM networks.
In Vivo Applications
Preliminary data suggest deuterated photo-lysine derivatives exhibit sufficient stability for short-term (24–48 hr) studies in model organisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume